Cas no 20249-89-2 (1-Propanone,1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-)

1-Propanone,1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]- structure
20249-89-2 structure
Product Name:1-Propanone,1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-
CAS No:20249-89-2
MF:C30H47NO4
MW:485.698489427567
CID:285015
Update Time:2024-03-01

1-Propanone,1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone,1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-
    • 1-Propanone,1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-
    • 1-Propanone,1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4a
    • 1-Propanone,1-(2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl)-3-[octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-,[3aR-[3aa,4a,4ab,5b,8a,8ab(1S*,2R*,5R*),8ba,9S*,10S*]]-
    • Daphnan-23-one,23-(2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl)-16-hydroxy-, [16b,23(1S,2R,5R)]-
    • Daphnimacropine(8CI)
    • 1-Propanone, 1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-
    • Inchi: 1S/C30H47NO4/c1-18(2)19-8-13-27(4)20-9-15-29-12-6-7-21(29)30(27,24(19)31(29)25(20)33)16-10-22(32)26(3)17-34-28(5)14-11-23(26)35-28/h18-21,23-25,33H,6-17H2,1-5H3/t19-,20+,21+,23+,24-,25-,26+,27-,28-,29+,30-/m1/s1
    • InChI Key: AEXQLUFWLSLZKN-IDIINYKRSA-N
    • SMILES: [C@@]12([C@H]3CC[C@]45N([C@@H]3O)[C@H]([C@@H](C(C)C)CC1)[C@]2([C@H]4CCC5)CCC([C@]1([C@H]2O[C@](C)(CC2)OC1)C)=O)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • XLogP3: 5.109

1-Propanone,1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]- Related Literature

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd